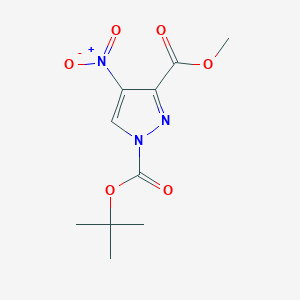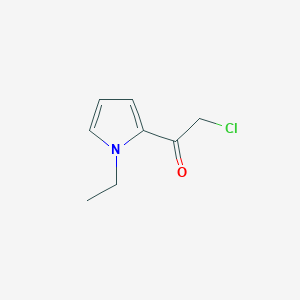
2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C8H10ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1-ethyl-1H-pyrrol-2-yl)ethanone. One common method is to react 1-(1-ethyl-1H-pyrrol-2-yl)ethanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1-(1-ethyl-1H-pyrrol-2-yl)ethanone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) under basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Corresponding amines, ethers, or thioethers.
Reduction: 1-(1-ethyl-1H-pyrrol-2-yl)ethanol.
Oxidation: 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanoic acid.
Applications De Recherche Scientifique
2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-ethyl-1H-pyrrol-2-yl)ethanone: The parent compound without the chlorine substituent.
2-chloro-1-(1H-pyrrol-2-yl)ethanone: A similar compound with a hydrogen atom instead of an ethyl group on the pyrrole ring.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: A similar compound with a methyl group instead of an ethyl group on the pyrrole ring.
Uniqueness
2-chloro-1-(1-ethyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of both the chlorine atom and the ethyl group, which can influence its reactivity and potential applications. The chlorine atom makes it a versatile intermediate for further functionalization, while the ethyl group can affect its biological activity and physicochemical properties.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-chloro-1-(1-ethylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H10ClNO/c1-2-10-5-3-4-7(10)8(11)6-9/h3-5H,2,6H2,1H3 |
Clé InChI |
FDKVYMNCKXQSEI-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC=C1C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


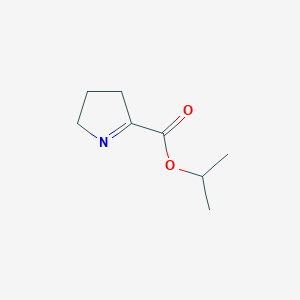


![2-Bromo-7-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12874133.png)


![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)


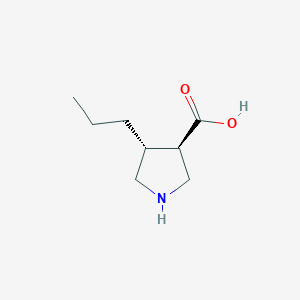

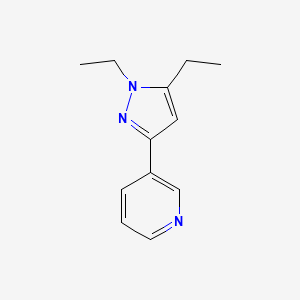
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
